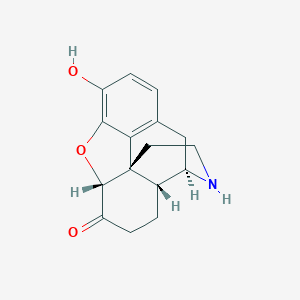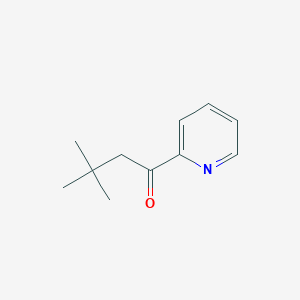
3-Cyclopropyl-1H-1,2,4-triazole
Vue d'ensemble
Description
3-Cyclopropyl-1H-1,2,4-triazole is an organic compound with the molecular formula C5H7N3. It is a member of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound is known for its stability and low volatility at room temperature, making it a valuable component in various chemical and biological applications .
Applications De Recherche Scientifique
3-Cyclopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.
Industry: The compound is utilized in the production of polymers and as a stabilizer in various chemical processes .
Mécanisme D'action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors . For instance, some triazole derivatives have been found to inhibit DNA gyrase , a critical enzyme involved in DNA replication.
Mode of Action
Triazole compounds generally interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
It’s worth noting that triazole compounds can influence various biochemical pathways depending on their targets . For instance, if a triazole compound inhibits DNA gyrase, it could affect DNA replication and transcription pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some triazole derivatives have shown significant antibacterial activity, suggesting that they may inhibit bacterial growth and proliferation . Additionally, certain triazole compounds have demonstrated antifungal activity, indicating that they may disrupt fungal cell processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can significantly impact the activity and stability of chemical compounds .
Méthodes De Préparation
The synthesis of 3-Cyclopropyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of cyclopropyl hydrazine with formamide under acidic conditions to form the triazole ring. Another method includes the cyclization of cyclopropyl isocyanide with hydrazoic acid. Industrial production often utilizes microwave irradiation to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
3-Cyclopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazole oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of cyclopropyl-substituted amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides as reagents, producing N-substituted triazoles .
Comparaison Avec Des Composés Similaires
3-Cyclopropyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:
1,2,3-Triazole: Known for its use in click chemistry, 1,2,3-triazole is often employed in bioconjugation and material science.
4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: This compound shares the cyclopropyl group but differs in the triazole ring structure, affecting its chemical reactivity and applications.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: Used in medicinal chemistry, this derivative has distinct pharmacological properties compared to this compound
Propriétés
IUPAC Name |
5-cyclopropyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-4(1)5-6-3-7-8-5/h3-4H,1-2H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIRQJGWLMORDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599042 | |
| Record name | 5-Cyclopropyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211390-33-8 | |
| Record name | 5-Cyclopropyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)








![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)
